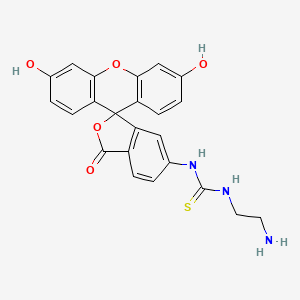![molecular formula C28H32O39S8 B1229706 [2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)
[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジオツールは、非ステロイド性抗炎症薬の慢性使用による胃十二指腸潰瘍の治療、特にその治療用途で知られる化合物です 。経口懸濁液や分散性錠剤の形で用いられることが多いです。
2. 製法
合成経路と反応条件: ジオツールの調製には、その有効成分の合成が含まれますが、これは通常、一連の有機反応によって達成されます。正確な合成経路は異なる可能性がありますが、一般的にはコア構造の形成に続き、その治療特性を高めるための官能基修飾が含まれます。
工業的製造方法: 工業環境では、ジオツールは、収率と純度を高めるために反応条件が厳重に管理された、大規模な化学反応器を使用して製造されます。 このプロセスには、中間体の合成、精製、目的の剤形への最終製剤など、複数の段階が含まれます .
3. 化学反応解析
反応の種類: ジオツールは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、求核剤または求電子剤を使用して、1つの官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: 一般的な試薬には、ハロゲンやアルキル化剤などがあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .
4. 科学研究への応用
ジオツールには、以下を含む幅広い科学研究への応用があります。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: 細胞プロセスへの影響と治療薬としての可能性について調査されています。
医学: 胃十二指腸潰瘍やその他の胃腸疾患の治療に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Diotul involves the synthesis of its active ingredient, which is typically achieved through a series of organic reactions. The exact synthetic route can vary, but it generally involves the formation of the core structure followed by functional group modifications to enhance its therapeutic properties.
Industrial Production Methods: In industrial settings, Diotul is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation into the desired dosage form .
化学反応の分析
Types of Reactions: Diotul undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Diotul has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Used in the treatment of gastroduodenal lesions and other gastrointestinal disorders.
Industry: Employed in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
作用機序
ジオツールは、炎症反応に関与する特定の酵素を阻害することでその効果を発揮します。胃腸管の炎症の軽減と治癒の促進につながる経路を標的としています。 分子標的には、プロスタグランジンの合成に関与するシクロオキシゲナーゼなどの酵素が含まれます .
類似化合物:
アコチチアマイド: 機能性ディスペプシアの治療に使用されます。
ドクサートナトリウム: 便軟化剤および便秘の治療に使用されます。
比較: ジオツールは、胃十二指腸潰瘍の治療と抗炎症効果の両方の独自の二重作用を持っています。胃腸運動性を主に標的とするアコチチアマイドとは異なり、ジオツールは炎症も軽減します。 ドクサートナトリウムと比較して、ジオツールは便軟化剤を超えた幅広い治療用途を持っています .
類似化合物との比較
Acotiamide: Used for the treatment of functional dyspepsia.
Docusate Sodium: Used as a stool softener and for the treatment of constipation.
Comparison: Diotul is unique in its dual action of treating gastroduodenal lesions and providing anti-inflammatory effects. Unlike Acotiamide, which primarily targets gastrointestinal motility, Diotul also addresses inflammation. Compared to Docusate Sodium, Diotul has a broader therapeutic application beyond just stool softening .
特性
分子式 |
C28H32O39S8 |
|---|---|
分子量 |
1249.1 g/mol |
IUPAC名 |
[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C28H32O39S8/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChIキー |
YCGANVWZEQAZHF-YFAPSIMESA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
同義語 |
dosmalfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


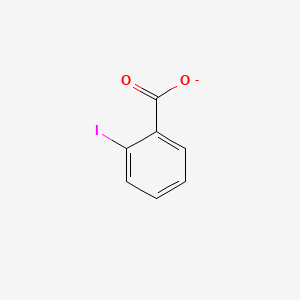
![2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1229625.png)
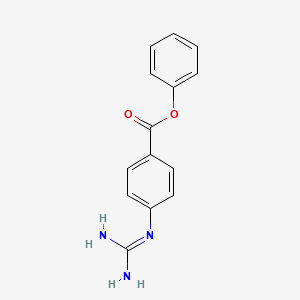

![(1S,4R,5R,6R,7R,8R)-6-acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1229631.png)
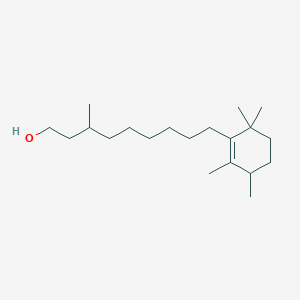
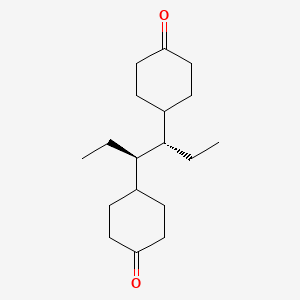
![[(2R,3S,4R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229636.png)
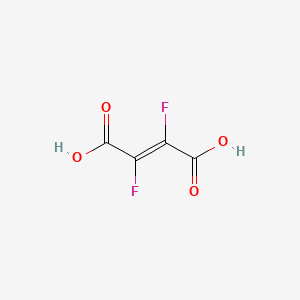

![(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1229642.png)
![Benzoic acid, 4-hydroxy-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-](/img/structure/B1229643.png)
